2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate
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Overview
Description
The compound with the identifier “2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound meets industry standards. Techniques such as distillation, crystallization, and chromatography might be employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid, reduction might yield an alcohol, and substitution might result in a halogenated compound.
Scientific Research Applications
2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Properties
IUPAC Name |
2-[(3-benzyl-6-chloro-1H-benzimidazol-3-ium-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-7-14-13(8-12)18-16(22-10-15(20)21)19(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKFCTXONQEGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(NC3=C2C=CC(=C3)Cl)SCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=C(NC3=C2C=CC(=C3)Cl)SCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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